molecular formula C16H20N2O2S B1335296 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588692-33-5

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B1335296
CAS No.: 588692-33-5
M. Wt: 304.4 g/mol
InChI Key: YAHYTIKRNCXJNM-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Properties

One of the notable applications of compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is in antimycobacterial therapy. A study synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis. One derivative showed significant potency against M. tuberculosis, outperforming established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antibiotic and Antibacterial Drugs

Another research focus involves the synthesis of new antibiotic and antibacterial drugs. Derivatives of this compound have been studied for their potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activities

Additionally, the acid chloride derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties, showing comparable activity to ibuprofen and ascorbic acid (Kumar et al., 2008).

Neuropharmacological Activities

Studies also extend to neuropharmacology, where novel thiophene derivatives synthesized from this compound were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating significant efficacy (Amr et al., 2010).

Allosteric Modulation of Adenosine Receptors

The compound's derivatives have been evaluated as allosteric modulators of adenosine receptors, offering insights into their structural-activity relationships and potential therapeutic applications (Nikolakopoulos et al., 2006).

Gewald Reaction and Chemical Synthesis

Moreover, the Gewald reaction, a method for synthesizing thiophene derivatives, has been employed to create compounds related to this compound for various research purposes (Abaee & Cheraghi, 2013).

Future Directions

Thiophene derivatives have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities and potential applications of “2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide”.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, modulating signal transduction pathways, or altering gene expression

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological processes, including anti-inflammatory, antimicrobial, and anticancer activities . .

Pharmacokinetics

The molecular weight of the compound is 222.27 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the known biological activities of thiophene derivatives , it is possible that this compound could have anti-inflammatory, antimicrobial, or anticancer effects.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHYTIKRNCXJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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